molecular formula C10H6Cl2N2S B2461268 4-(3,5-Dichlorophenyl)pyrimidine-2-thiol CAS No. 832739-73-8

4-(3,5-Dichlorophenyl)pyrimidine-2-thiol

Cat. No.: B2461268
CAS No.: 832739-73-8
M. Wt: 257.13
InChI Key: HKSKCASVBUJGLV-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C10H6Cl2N2S and a molecular weight of 257.14 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-dichlorophenyl group and a thiol group at the 2-position

Preparation Methods

The synthesis of 4-(3,5-Dichlorophenyl)pyrimidine-2-thiol typically involves the reaction of 3,5-dichlorobenzonitrile with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(3,5-Dichlorophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3,5-Dichlorophenyl)pyrimidine-2-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can disrupt various cellular processes, leading to the compound’s biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate protein function is a key aspect of its mechanism of action.

Comparison with Similar Compounds

4-(3,5-Dichlorophenyl)pyrimidine-2-thiol can be compared with other similar compounds, such as:

    4-(3,5-Dichlorophenyl)pyrimidine-2-amine: Similar structure but with an amine group instead of a thiol group.

    4-(3,5-Dichlorophenyl)pyrimidine-2-methanol: Contains a hydroxyl group instead of a thiol group.

    4-(3,5-Dichlorophenyl)pyrimidine-2-sulfonic acid: The thiol group is oxidized to a sulfonic acid group.

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the thiol group in this compound makes it unique, as it can participate in specific reactions and interactions that other similar compounds cannot.

Properties

IUPAC Name

6-(3,5-dichlorophenyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2S/c11-7-3-6(4-8(12)5-7)9-1-2-13-10(15)14-9/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSKCASVBUJGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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